2-Ethyl-6-(trifluoromethyl)morpholine-3-thione
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Overview
Description
2-Ethyl-6-(trifluoromethyl)morpholine-3-thione is a chemical compound with the molecular formula C₇H₁₀F₃NOS and a molecular weight of 213.22 g/mol . This compound is a morpholine derivative, characterized by the presence of an ethyl group at the 2-position and a trifluoromethyl group at the 6-position, along with a thione group at the 3-position. It is primarily used in research and synthesis projects due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Ethyl-6-(trifluoromethyl)morpholine-3-thione involves several steps. One common method includes the reaction of 2-ethylmorpholine with trifluoromethylthiolating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve bulk custom synthesis, where the compound is produced in large quantities for research and commercial purposes .
Chemical Reactions Analysis
2-Ethyl-6-(trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-6-(trifluoromethyl)morpholine-3-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .
Comparison with Similar Compounds
2-Ethyl-6-(trifluoromethyl)morpholine-3-thione can be compared with other morpholine derivatives, such as:
2-Ethylmorpholine: Lacks the trifluoromethyl and thione groups, resulting in different chemical and biological properties.
6-(Trifluoromethyl)morpholine: Lacks the ethyl and thione groups, leading to variations in reactivity and applications.
Morpholine-3-thione: Lacks the ethyl and trifluoromethyl groups, affecting its overall chemical behavior.
Properties
Molecular Formula |
C7H10F3NOS |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-ethyl-6-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C7H10F3NOS/c1-2-4-6(13)11-3-5(12-4)7(8,9)10/h4-5H,2-3H2,1H3,(H,11,13) |
InChI Key |
KFFDQCUBRLHXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=S)NCC(O1)C(F)(F)F |
Origin of Product |
United States |
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